

4-isopropylbenzoic acid ChEBI CHEBI:28122

metabolite role

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Compound Focus: 4-Isopropylbenzoic Acid

CAS No.: 536-66-3

Cat. No.: S524556

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Chemical Profile of 4-Isopropylbenzoic Acid

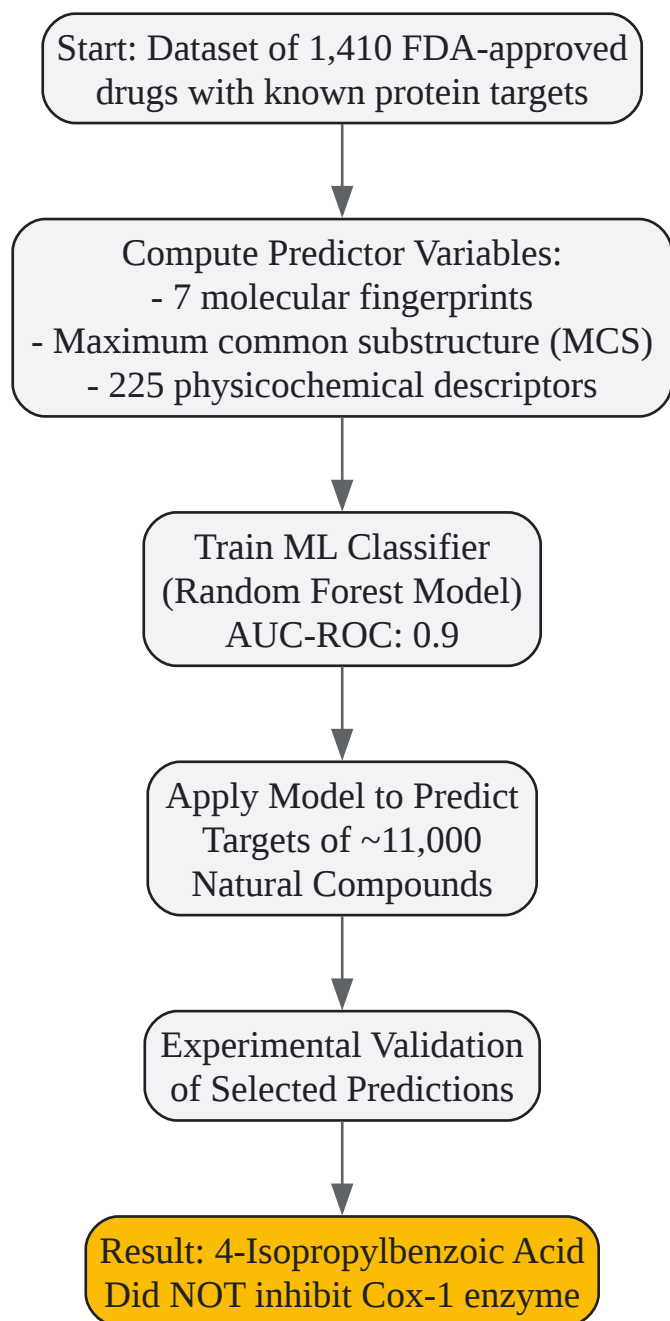
The table below summarizes the core identification and properties of **4-isopropylbenzoic acid**, also known as p-cumic acid or cuminic acid [1] [2] [3].

Property	Description
Common Name	4-Isopropylbenzoic acid, p-Cumic acid, Cuminic acid [1] [2] [4]
IUPAC Name	4-(propan-2-yl)benzoic acid [2] [4] [5]
CAS Registry Number	536-66-3 [2] [4] [6]
ChEBI ID	CHEBI:28122 [1] [2] [5]
Chemical Formula	C ₁₀ H ₁₂ O ₂ [2] [6] [7]
Average Molecular Weight	164.20 g/mol [2] [4] [7]
Class	Aromatic monoterpene [2] [3]
Melting Point	116 - 120 °C [4] [7]

Property	Description
Water Solubility	0.15 - 0.28 mg/mL (sparingly soluble) [2] [7] [3]
Experimental logP	3.40 [2] [3]

Experimental Data on Bioactivity

A relevant experimental study used a machine-learning approach to predict the protein-targeting potential of natural compounds, including **4-isopropylbenzoic acid** [8]. The workflow and key finding are summarized below.



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Supporting Experimental Protocol [8]:

- **Objective:** To assess functional similarity between natural compounds and approved drugs by combining multiple chemical similarity metrics and physicochemical properties using a machine-learning approach.
- **Methodology:**
 - **Model Training:** A Random Forest binary classifier was trained using drugs with shared protein targets. Predictor variables included seven different molecular fingerprints (Morgan,

Featmorgan, AtomPair, etc.), maximum common substructure (MCS) data, and 225 molecular descriptors.

- **Prediction:** The trained model was used to predict the protein targets of natural compounds by comparing them to the drugs.
- **Validation:** Predictions were experimentally validated using in-vitro assays.
- **Key Finding:** While the model successfully predicted and validated Cox-1 inhibition by another compound (5-methoxysalicylic acid), **4-isopropylbenzoic acid, despite a high similarity score in one metric, did not show inhibitory activity against the Cox-1 enzyme** in the experimental test [8].

How to Proceed with Your Comparison Guide

The information available is sufficient to describe **4-isopropylbenzoic acid** and present one key negative experimental result, but it may be incomplete for a full comparative guide. To build a more comprehensive document, you could:

- **Identify Key Comparators:** Determine which specific alternative metabolites or compounds (e.g., other benzoic acid derivatives or monoterpenoids) you wish to compare against **4-isopropylbenzoic acid**.
- **Define Comparison Parameters:** Decide on the key performance or property metrics for your guide, such as binding affinity for specific targets, solubility, bioavailability, or toxicity profiles.
- **Deepen Literature Search:** Conduct a targeted search for scientific literature that directly compares these compounds in the contexts you've defined.

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References

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